6-Aminopenicillanic acid pivaloyloxymethyl ester
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Overview
Description
Pivaloyloxymethyl 6-aminopenicilanate is a chemical compound known for its role as a prodrug. It is derived from 6-aminopenicillanic acid and is often used in pharmaceutical applications due to its ability to enhance the bioavailability of drugs. The compound is characterized by the presence of a pivaloyloxymethyl group, which serves as a protective group in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pivaloyloxymethyl 6-aminopenicilanate typically involves the reaction of 6-aminopenicillanic acid with chloromethyl pivalate. This reaction is carried out under controlled conditions to ensure the formation of the desired ester . The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods: In an industrial setting, the production of Pivaloyloxymethyl 6-aminopenicilanate follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions: Pivaloyloxymethyl 6-aminopenicilanate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of the ester bond is a common reaction, leading to the release of the active drug .
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Can occur in the presence of nucleophiles under mild conditions.
Major Products: The primary product of hydrolysis is 6-aminopenicillanic acid, which retains its biological activity. Other reactions may yield various intermediates and by-products depending on the specific conditions and reagents used .
Scientific Research Applications
Pivaloyloxymethyl 6-aminopenicilanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pivaloyloxymethyl 6-aminopenicilanate involves its conversion to the active drug upon hydrolysis. The pivaloyloxymethyl group is cleaved, releasing 6-aminopenicillanic acid, which exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. This inhibition occurs through the binding to penicillin-binding proteins, disrupting the formation of peptidoglycan cross-links essential for bacterial cell wall integrity .
Comparison with Similar Compounds
Pivampicillin: Another prodrug that enhances the bioavailability of ampicillin.
Pivmecillinam: A prodrug of mecillinam used to treat urinary tract infections.
Cefditoren pivoxil: A prodrug of cefditoren, used as an antibiotic.
Uniqueness: Pivaloyloxymethyl 6-aminopenicilanate is unique due to its specific application in enhancing the bioavailability of 6-aminopenicillanic acid derivatives. Its ability to improve drug solubility and stability makes it a valuable compound in pharmaceutical development .
Properties
Molecular Formula |
C14H22N2O5S |
---|---|
Molecular Weight |
330.40 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H22N2O5S/c1-13(2,3)12(19)21-6-20-11(18)8-14(4,5)22-10-7(15)9(17)16(8)10/h7-8,10H,6,15H2,1-5H3 |
InChI Key |
JMTFSKONGWQPEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N)C(=O)OCOC(=O)C(C)(C)C)C |
Origin of Product |
United States |
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